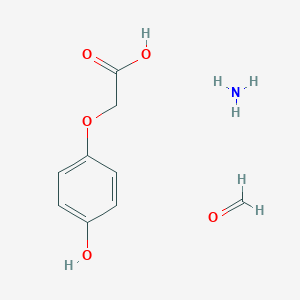
2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer, also known as HPMA-FP, is a synthetic polymer that has been extensively studied for its potential applications in the field of drug delivery. This polymer is synthesized by the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde, and it has a unique structure that allows for controlled release of drugs.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer is based on its unique structure. The polymer is designed to release drugs slowly over time, allowing for sustained therapeutic effects. This is achieved through the cross-linked network of chains, which slows down the diffusion of drugs out of the polymer matrix.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and immunogenicity in animal studies. The polymer is biocompatible and biodegradable, which makes it an ideal candidate for use in humans. Additionally, this compound has been shown to have excellent stability, which allows for long-term storage and use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer is its ability to be modified to incorporate various drugs. This allows for targeted drug delivery and can reduce the side effects associated with traditional drug delivery methods. However, one of the limitations of this compound is its complex synthesis method, which can be difficult to reproduce in a lab setting.
Orientations Futures
There are several future directions for research on 2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is potential for this compound to be used in a variety of applications beyond drug delivery, such as tissue engineering and regenerative medicine. Further research is needed to fully understand the potential of this polymer in these areas.
Méthodes De Synthèse
2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer is synthesized by the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde. The reaction is carried out in the presence of a catalyst, typically hydrochloric acid or sulfuric acid. The resulting polymer is a cross-linked network of chains that can be further modified to incorporate various drugs.
Applications De Recherche Scientifique
2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer has been extensively studied for its potential applications in drug delivery. The polymer can be modified to incorporate various drugs, and its unique structure allows for controlled release of these drugs. This makes it an ideal candidate for targeted drug delivery, as it can be designed to release drugs specifically at the site of disease.
Propriétés
Numéro CAS |
146058-45-9 |
|---|---|
Formule moléculaire |
C9H13NO5 |
Poids moléculaire |
215.2 g/mol |
Nom IUPAC |
azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C8H8O4.CH2O.H3N/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-2;/h1-4,9H,5H2,(H,10,11);1H2;1H3 |
Clé InChI |
XJTOEJPTYBABBZ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=CC=C1O)OCC(=O)O.N |
SMILES canonique |
C=O.C1=CC(=CC=C1O)OCC(=O)O.N |
Synonymes |
2-(4-hydroxyphenoxy)acetic acid-formaldehyde polymer RG 13577 RG-13577 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)

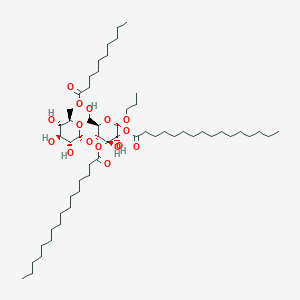
![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)

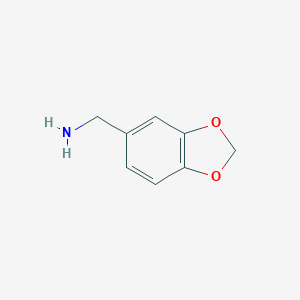
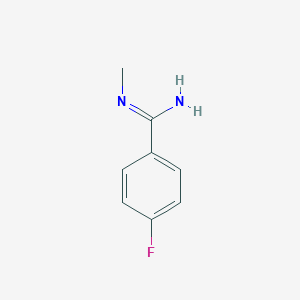
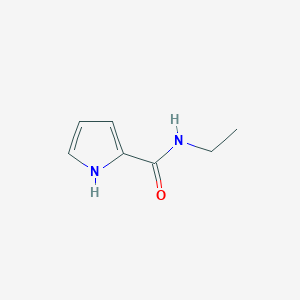
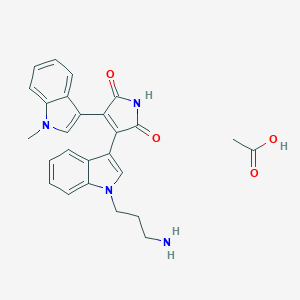

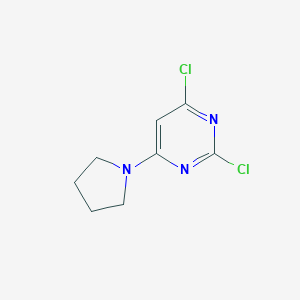

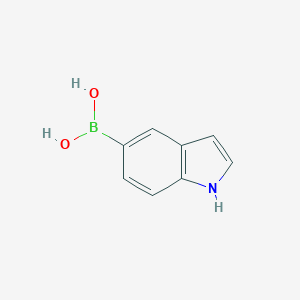
![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)